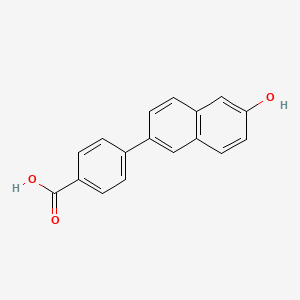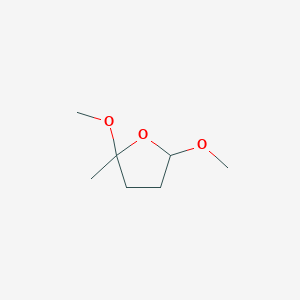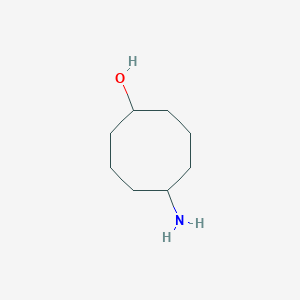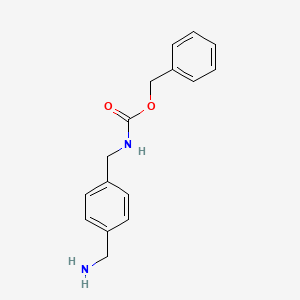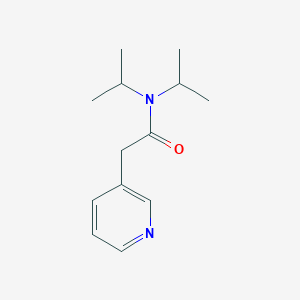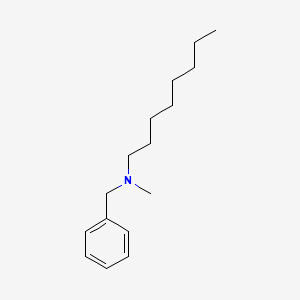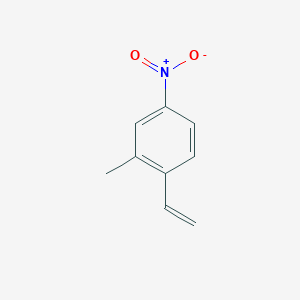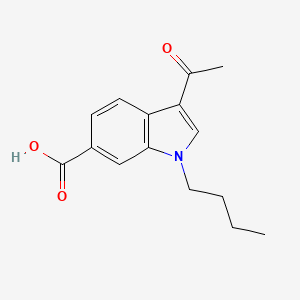![molecular formula C13H8Cl2N2O6 B8761331 4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol](/img/structure/B8761331.png)
4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol is an organic compound with the molecular formula C13H10Cl2O2. It is known for its unique structure, which includes two chlorinated phenolic rings connected by a methylene bridge. This compound is often used in various chemical and industrial applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol can be synthesized through a multi-step process involving the chlorination and nitration of phenolic compounds. The general synthetic route includes:
Chlorination: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 5-chlorophenol.
Nitration: The chlorinated phenol is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-chloro-2-hydroxy-3-nitrophenol.
Condensation: Finally, two molecules of 5-chloro-2-hydroxy-3-nitrophenol are condensed with formaldehyde under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination and Nitration: Large quantities of phenol are chlorinated and nitrated in industrial reactors.
Continuous Condensation: The condensation reaction is carried out in continuous flow reactors to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of phenolic derivatives.
科学研究应用
4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to antimicrobial effects. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially disrupting cellular processes.
相似化合物的比较
Similar Compounds
- Bis(2-hydroxy-5-chlorophenyl)methane
- Bis(5-chloro-2-hydroxyphenyl)methane
- 1-(3-Chloro-4-hydroxy-5-nitrophenyl)ethanone
Uniqueness
4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol is unique due to its dual chlorinated and nitrated phenolic rings, which impart distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in various applications.
属性
分子式 |
C13H8Cl2N2O6 |
|---|---|
分子量 |
359.11 g/mol |
IUPAC 名称 |
4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol |
InChI |
InChI=1S/C13H8Cl2N2O6/c14-8-2-6(12(18)10(4-8)16(20)21)1-7-3-9(15)5-11(13(7)19)17(22)23/h2-5,18-19H,1H2 |
InChI 键 |
ANQYSXNIMYNRQC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


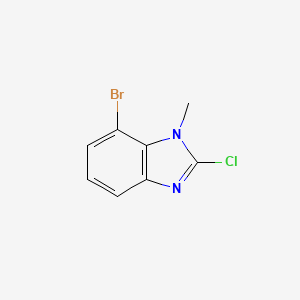
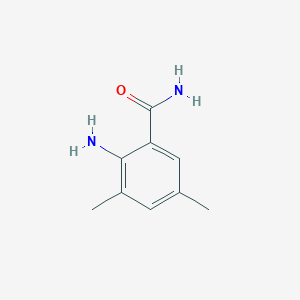
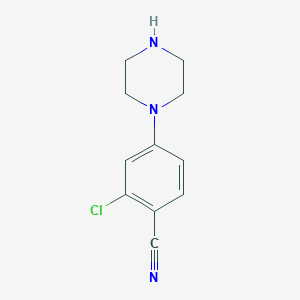
![Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate](/img/structure/B8761267.png)
